molecular formula C21H18N4OS B2459527 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide CAS No. 1226443-44-2

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide

Cat. No.: B2459527
CAS No.: 1226443-44-2
M. Wt: 374.46
InChI Key: VMKVLSPVLRHLKR-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide is a synthetic organic compound that features a quinoline core substituted with an imidazole ring and an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a cyclization reaction involving an appropriate precursor.

    Attachment of the Ethylthio Group: The ethylthio group can be introduced through a nucleophilic substitution reaction using ethylthiol as a reagent.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted quinoline or benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline or imidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The quinoline and imidazole rings are known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine or quinine, which are known for their antimalarial activity.

    Imidazole Derivatives: Such as metronidazole, which is used as an antibiotic and antiprotozoal medication.

    Benzamide Derivatives: Such as sulpiride, which is used as an antipsychotic medication.

Uniqueness

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide is unique due to the combination of the quinoline, imidazole, and ethylthio groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-imidazol-1-ylquinolin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-2-27-18-9-4-3-7-16(18)21(26)23-17-8-5-6-15-10-11-19(24-20(15)17)25-13-12-22-14-25/h3-14H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKVLSPVLRHLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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